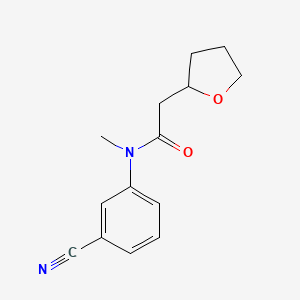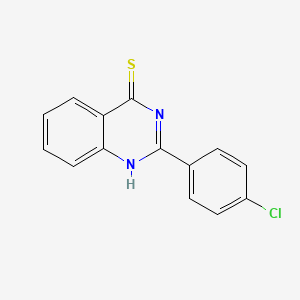
2-(4-chlorophenyl)-1H-quinazoline-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-1H-quinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a 4-chlorophenyl group and a thione moiety in this compound adds to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1H-quinazoline-4-thione typically involves the reaction of 4-chloroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired quinazoline-4-thione derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-1H-quinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur at the quinazoline ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-1H-quinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and exhibit antimicrobial effects by disrupting essential metabolic pathways in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Shares structural similarities but differs in the presence of a thione group instead of a carbonyl group.
Uniqueness
2-(4-chlorophenyl)-1H-quinazoline-4-thione is unique due to the presence of both a 4-chlorophenyl group and a thione moiety, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFARJWFOPYXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
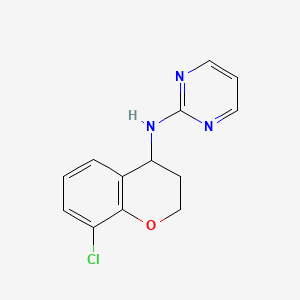
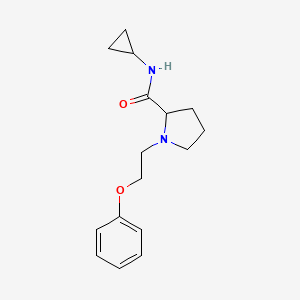
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7530862.png)

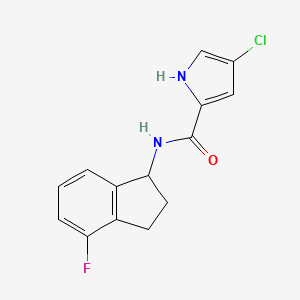
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)
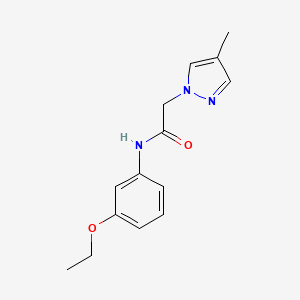
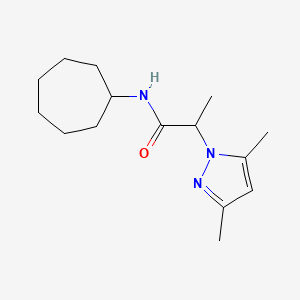
![N-[(2-imidazol-1-ylphenyl)methyl]-3-methylbutanamide](/img/structure/B7530887.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)
![N-[4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]acetamide](/img/structure/B7530896.png)
